
sodium;benzenesulfonyl(chloro)azanide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;benzenesulfonyl(chloro)azanide typically involves the reaction of benzenesulfonamide with sodium hypochlorite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using benzenesulfonamide and sodium hypochlorite. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then filtered, and the product is crystallized and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Sodium;benzenesulfonyl(chloro)azanide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Scientific Research Applications
Sodium;benzenesulfonyl(chloro)azanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed as a disinfectant and antiseptic in biological research.
Medicine: It is used for sterilization purposes and as an antimicrobial agent.
Industry: It is utilized in water treatment processes to disinfect and purify water.
Mechanism of Action
The mechanism of action of sodium;benzenesulfonyl(chloro)azanide involves the release of chlorine, which effectively kills bacteria and other microorganisms . The chlorine released interacts with the cellular components of microorganisms, leading to their inactivation and death . This compound targets various molecular pathways, including protein synthesis and cell membrane integrity .
Comparison with Similar Compounds
Chloramine T: Similar to Chloramine B, it is used as a disinfectant and antiseptic.
N-chlorosuccinimide: Another chlorinating agent used in organic synthesis.
Uniqueness: Sodium;benzenesulfonyl(chloro)azanide is unique due to its high solubility in water and its effectiveness as both an oxidizing agent and a disinfectant . Its stability and ease of handling make it a preferred choice in various applications compared to other similar compounds .
Properties
IUPAC Name |
sodium;benzenesulfonyl(chloro)azanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCILYKSYKEFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClNNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.